An In-depth Technical Guide to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, a bespoke chemical intermediate with significant potential in medicinal chemistry and materials science. While a specific CAS number for this exact isomer is not readily found in major chemical databases, this document outlines its core properties, a robust synthetic protocol, and prospective applications based on established chemical principles and data from closely related structural analogs. The CAS number 352455-48-2 corresponds to the isomeric compound 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, which will be referenced for comparative purposes.[1]
Introduction: The Strategic Value of Substituted Benzaldehydes
Substituted benzaldehydes are cornerstone building blocks in organic synthesis. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. The specific substitution pattern on the aromatic ring dictates the molecule's electronic properties and steric profile, which in turn defines its reactivity and potential biological activity.
The target molecule, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, incorporates several key features:
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A Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the aromatic ring and participate in hydrogen bonding in biological systems.
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A Benzyloxy Moiety: The benzyl ether linkage is a common protecting group for hydroxyls but also serves as a structural scaffold in many active pharmaceutical ingredients (APIs). The presence of a bromine atom on this benzyl group provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further molecular diversification.
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An Ortho-Alkoxy Aldehyde: The relative positioning of the aldehyde and the bulky benzyloxy group can introduce conformational constraints and specific reactivity patterns, making it a unique synthon for complex molecular architectures.
Chalcones, which are synthesized from benzaldehydes, have shown a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The structural framework of our target molecule makes it an ideal precursor for novel chalcone derivatives and other heterocyclic compounds of interest in drug discovery.[2][3]
Physicochemical and Structural Data
Below is a summary of the key physicochemical properties for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. These are calculated values based on its chemical structure.
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₅H₁₃BrO₃ | Calculated |
| Molecular Weight | 321.17 g/mol | Calculated[1] |
| IUPAC Name | 2-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde | - |
| Appearance (Predicted) | Off-white to pale yellow solid | Based on Analogs |
| Solubility (Predicted) | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | Based on Analogs |
Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Causality Behind Experimental Choices
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Starting Materials: We begin with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 4-bromobenzyl bromide. O-vanillin provides the core benzaldehyde structure with the desired methoxy and hydroxyl positioning.[4] 4-Bromobenzyl bromide is a commercially available and reactive alkylating agent.
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Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base. It is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl of o-vanillin to form the more nucleophilic phenoxide. Stronger bases like sodium hydride could potentially react with the aldehyde functionality.
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Solvent Choice: Acetone or Dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.
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Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.
Detailed Step-by-Step Synthesis Protocol
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Preparation: To a 250 mL round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of o-vanillin).
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Addition of Alkylating Agent: While stirring the suspension, add 4-bromobenzyl bromide (1.1 eq) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, using a 3:1 Hexane:Ethyl Acetate eluent system.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.
Visualizing the Synthetic Workflow
Caption: Williamson Ether Synthesis Workflow.
Structural Elucidation and Characterization
To confirm the identity and purity of the synthesized product, a suite of analytical techniques must be employed. The data below are predicted values based on the structure and known shifts for similar compounds.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.3 (s, 1H, -CHO), 7.5-7.2 (m, 7H, Ar-H), 5.2 (s, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃) ppm. The aromatic region will show distinct patterns for the trisubstituted and disubstituted rings. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~190.0 (C=O), 160-120 (Ar-C), 71.0 (-OCH₂-), 56.0 (-OCH₃) ppm. Expect ~12 distinct carbon signals. |
| FT-IR (KBr) | ~2850, 2750 cm⁻¹ (C-H stretch of aldehyde), ~1685 cm⁻¹ (C=O stretch of aldehyde), ~1250 cm⁻¹ (C-O ether stretch), ~1050 cm⁻¹ (C-Br stretch). |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 321.0/323.0 (characteristic isotopic pattern for Bromine). |
This self-validating system of characterization ensures that the synthesized molecule is indeed the correct structure and is of high purity, which is critical for its use in subsequent research, particularly in drug development.
Potential Applications in Research and Drug Development
The true value of a synthon like 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde lies in its potential for elaboration into more complex, biologically active molecules.
As a Precursor for Chalcone Synthesis
Chalcones are formed via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[2] The resulting α,β-unsaturated ketone scaffold is a privileged structure in medicinal chemistry.
Caption: Pathway to Novel Chalcone Derivatives.
These novel chalcones can be screened for various biological activities. For instance, many chalcone derivatives are known to inhibit tubulin polymerization or act as kinase inhibitors, both of which are validated strategies in oncology.[3]
A Platform for Fragment-Based Drug Discovery (FBDD)
The molecule itself can be considered a high-value fragment for FBDD. The 4-bromobenzyl group provides a vector for expansion. Using palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide variety of other functional groups, allowing for the systematic exploration of chemical space around a protein binding pocket.
Safety and Handling Protocols
As a research chemical with limited toxicological data, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde should be handled with care, following standard laboratory safety procedures.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6][7]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[4]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]
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Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
References
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-[(3-Methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubMed Central. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]
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MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]
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ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
- Fluorochem Ltd. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
- Sigma-Aldrich. (2024).
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National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]
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